molecular formula C11H11NO B1291486 1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 202584-14-3

1,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1291486
M. Wt: 173.21 g/mol
InChI Key: VFOVAOMIZCNUDY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a carbaldehyde group at the third position and methyl groups at the first and sixth positions on the indole ring.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of 1,6-dimethyl-1H-indole-3-carbaldehyde, although not directly synthesized in the provided papers, related compounds such as 4,6-dimethoxyindole undergo reactions with aryl aldehydes and phosphoryl chloride to yield various carbazole derivatives . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with different nucleophiles to produce trisubstituted indole derivatives . These methods suggest potential pathways for the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde through modification of the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been studied, revealing a complex coordination through nitrogen and oxygen atoms . For 1,6-dimethyl-1H-indole-3-carbaldehyde, the molecular structure has been investigated using various spectroscopic techniques and computational methods, including NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT calculations . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational modes of the compound.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions due to their reactive sites. The nucleophilic substitution reaction is a common pathway for modifying indole compounds, as demonstrated by the transformation of 1-methoxy-6-nitroindole-3-carbaldehyde into trisubstituted indoles . The reactivity of the carbaldehyde group in 1,6-dimethyl-1H-indole-3-carbaldehyde would likely allow for similar nucleophilic substitutions, as well as other reactions typical for aldehydes, such as condensation and oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde can be inferred from spectroscopic and computational studies. The compound's NMR, FT-Raman, FT-IR, and UV-Visible spectra provide insights into its structural features and electronic transitions . Computational studies, including DFT and molecular docking, reveal the compound's electronic properties, such as HOMO/LUMO energies, and predict its reactivity and potential biological interactions . These analyses are essential for understanding the behavior of the compound in various environments and its suitability for applications in medicinal chemistry.

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in Multicomponent Reactions (MCRs), which offer access to complex molecules .
    • Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
  • Antifungal Properties

    • Field : Microbiology
    • Application : Indole-3-carbaldehyde has antifungal properties .
    • Method : It is found on the skin of certain amphibian species, where it provides protection against chytridiomycosis .
    • Results : This compound partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
  • Synthesis of Various Heterocyclic Derivatives

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
    • Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
    • Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
  • Antiviral Properties

    • Field : Virology
    • Application : Indole derivatives have shown antiviral properties .
    • Method : The specific method of application varies depending on the virus being targeted, but it generally involves the use of indole derivatives as inhibitors to block the replication of the virus .
    • Results : The results have shown that indole derivatives can effectively inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
  • Anti-Inflammatory Properties

    • Field : Pharmacology
    • Application : Indole derivatives have shown anti-inflammatory properties .
    • Method : These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
    • Results : The results have shown that indole derivatives can effectively reduce inflammation, making them potential candidates for the development of anti-inflammatory drugs .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOVAOMIZCNUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626696
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-1H-indole-3-carbaldehyde

CAS RN

202584-14-3
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the known 6-methyl-1H-indole-3-carboxaldehyde (5 g, 31 mm) in DMF (100 mL) was cooled to 0° C. and treated with NaH (38 mm), and stirred at 0° C. for 3 hours. After treatment with CH3I (2.35 mL, 38 mm), the mixture was allowed to warm to room temperature overnight. The mixture was poured into H2O(500 mL) and extracted with ethylacetate (EtOAc) (200 mL×3). The combined organic layers were dried over MgSO4, filtered and evaporated. Purification by flash column chromatography afforded 1,6-dimethyl-1H-indole-3-carboxaldehyde (5.2 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CD Anorma - 2020 - ideals.illinois.edu
Because of their high reactivity, aldehydes are often recognized for their deleterious roles in the body, such as the generation of free radicals and contribution towards oxidative stress. …
Number of citations: 0 www.ideals.illinois.edu
H Li - 2017 - ideals.illinois.edu
Molecular imaging enables the visualization, characterization and quantification of biochemical processes taking place at the molecular levels within intact living subjects. As such, it …
Number of citations: 2 www.ideals.illinois.edu

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